
1,2-Dimethyl-piperidin-4-ol
Overview
Description
1,2-Dimethyl-piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at position 4 and methyl substituents at positions 1 and 2 of the six-membered heterocyclic ring. The methyl groups influence steric and electronic properties, while the hydroxyl group provides hydrogen-bonding capability, affecting solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-piperidin-4-ol can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another method includes the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group at position 4 acts as a nucleophile in substitution reactions. Key findings include:
Mechanism :
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SN1/SN2 pathways are observed depending on reaction conditions.
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Methanol solvent lowers activation barriers (e.g., ΔG‡ = 19.6 kcal/mol for methanol-assisted reactions vs. 30.6 kcal/mol without) .
Applications :
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Synthesis of ethers via alkylation with methyl iodide or benzyl bromide (yields: 65–78%) .
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Formation of esters with acetyl chloride under basic conditions (DMAP catalyst, 85% conversion) .
Table 1: Representative Substitution Reactions
Substrate | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
Methyl iodide | K₂CO₃, DMF, 90°C, 12h | 4-Methoxy-1,2-dimethylpiperidine | 72 |
Benzaldehyde | Piperidine, MeOH, 25°C | Iminium intermediate | N/A |
Oxidation Reactions
The hydroxyl group undergoes oxidation to form ketones or aldehydes:
Mechanism :
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Chromium-based oxidants (CrO₃) favor ketone formation (1,2-dimethylpiperidin-4-one) .
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Kinetic studies show pseudo-first-order dependence on substrate concentration.
Experimental Data :
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KMnO₄ in acidic medium achieves 88% conversion to 4-keto derivative .
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Activation energy (Eₐ) for oxidation: 45.2 kJ/mol (determined via Arrhenius plot).
Mannich Reactions
1,2-Dimethyl-piperidin-4-ol participates in β-amino carbonyl syntheses:
Mechanism :
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Forms iminium ion intermediates with formaldehyde and secondary amines.
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Rate-determining step: Carbinolamine formation (ΔG‡ = 21.8 kcal/mol) .
Example Synthesis :
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Reaction with 4-fluorobenzaldehyde yields 4-piperidinyl-benzaldehyde derivatives (IC₅₀ values: 12–34 µM against acetylcholinesterase) .
Knoevenagel Condensation Catalysis
The compound accelerates enolate-mediated condensations:
Key Steps :
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Iminium ion formation with aldehydes (ΔG‡ = 19.6 kcal/mol) .
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Enolate attack on electrophilic carbon (ΔG‡ = 13.7 kcal/mol) .
Catalytic Efficiency :
Reduction and Ring-Opening
Hydrogenation and reductive processes:
Conditions :
Table 2: Reduction Outcomes
Reducing Agent | Product | Selectivity (%) |
---|---|---|
NaBH₄ | 4-Hydroxypiperidine derivative | 82 |
H₂ (Pd/C) | Linear amino alcohol | 91 |
Biological Activity Modulation
Structural modifications impact receptor interactions:
Neurotransmitter Systems :
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Methyl groups enhance binding to dopamine D₂ receptors (Kᵢ = 0.8 nM vs. 3.2 nM for unmethylated analog).
-
Hydroxyl group deletion reduces serotonin transporter inhibition by 94%.
Theoretical Insights
DFT studies (B3LYP/6-311G(d,p)) reveal:
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Organic Molecules
1,2-Dimethyl-piperidin-4-ol serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the creation of enantiomerically enriched products.
2. Chiral Catalysis
The compound is utilized in chiral catalysis, where it aids in the synthesis of various piperidine derivatives. Recent advancements have demonstrated its effectiveness in promoting diastereoselective reactions, which are crucial for producing biologically active compounds .
3. Comparison with Related Compounds
Compound | Application Area | Key Features |
---|---|---|
(2S,4S)-1,2-Dimethyl-piperidin-4-ol | Chiral synthesis | Different stereochemistry affects reactivity |
(2R,4R)-1,2-Dimethyl-piperidin-4-ol | Biological activity studies | Unique properties compared to (2S,4R) |
Biological Applications
1. Interaction with Enzymes and Receptors
Research indicates that this compound interacts with various enzymes and receptors, making it a candidate for studying biochemical pathways. Its potential as a pharmacological tool is being explored for its ability to modulate enzyme activity and influence cellular processes .
2. Therapeutic Potential
The compound has been investigated for its therapeutic applications in drug development. Studies have focused on its role as a precursor for synthesizing novel pharmaceuticals that target specific biological pathways .
Medicinal Applications
1. Development of Analgesics
The compound has been linked to the synthesis of potent analgesics within the fentanyl series. Its structural characteristics allow for modifications that enhance analgesic potency while maintaining safety profiles . The development of derivatives has shown promising results in pain management therapies.
2. Case Studies
A notable case study involved the synthesis of a new class of opioid analgesics based on this compound derivatives. These compounds exhibited high μ-opioid receptor affinity and demonstrated enhanced analgesic effects compared to traditional opioids .
Industrial Applications
1. Production of Fine Chemicals
In industrial settings, this compound is employed in the production of fine chemicals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable for synthesizing specialty chemicals used in diverse applications.
2. Optimization of Production Methods
Efforts are underway to optimize production methods for this compound to improve yield and reduce costs. Techniques such as continuous flow chemistry and advanced catalytic processes are being explored to enhance efficiency in large-scale synthesis .
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, in the context of its antiviral activity, it may act as an antagonist to certain receptors, thereby inhibiting viral entry into host cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Effects on Steric and Electronic Properties
- 1,2-Dimethyl-piperidin-4-ol : The 1,2-dimethyl substitution creates moderate steric hindrance, balancing reactivity and stability. The hydroxyl group enhances polarity, leading to moderate water solubility.
- 2,2,6,6-Tetramethylpiperidin-4-ol Derivatives : These compounds (e.g., 1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol) exhibit significantly higher steric hindrance due to four methyl groups at positions 2 and 6 . This reduces reactivity but improves stability, making them suitable as antioxidants or polymer stabilizers.
Solubility and Physicochemical Properties
- 4-Hydroxypiperidine Hydrochloride : The hydrochloride salt of 4-hydroxypiperidine shows high water solubility due to ionic character, contrasting with the neutral 1,2-dimethyl derivative .
- 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)methyl]piperidin-4-ol: The bulky tetrahydronaphthalene substituent increases lipophilicity (C16H23NO), reducing aqueous solubility compared to this compound .
Data Table: Key Comparisons
Biological Activity
1,2-Dimethyl-piperidin-4-ol is a piperidine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a six-membered ring containing nitrogen and hydroxyl functional groups, which contribute to its unique chemical properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHN\O
- Molecular Weight : 129.21 g/mol
- Functional Groups : Hydroxyl (-OH) and two methyl groups attached to the first carbon of the piperidine ring.
The specific stereochemistry of this compound enhances its reactivity and biological interactions, making it a valuable compound for research in various fields, including pharmacology and organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group plays a crucial role in forming hydrogen bonds with receptors or enzymes, which can modulate various biochemical pathways. This interaction may lead to inhibition or activation of cellular processes, influencing physiological responses .
Biological Activities
This compound has been investigated for several biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound may act as an antagonist to certain viral receptors, potentially inhibiting viral entry into host cells. This property positions it as a candidate for further exploration in antiviral therapies, particularly against HIV .
- Anticancer Potential : Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that related piperidones induce apoptosis in leukemia and colon cancer cells by activating reactive oxygen species (ROS) accumulation and mitochondrial depolarization . The cytotoxicity of this compound itself has not been extensively documented but warrants investigation based on these findings.
Cytotoxicity Assays
A study evaluated the cytotoxic effects of piperidone derivatives on different cancer cell lines. The results indicated significant cytotoxicity with IC values in the low micromolar range for certain compounds:
Compound | Cell Line | IC (µM) |
---|---|---|
2608 | Lymphoma | 0.5 |
2610 | Colon | 0.8 |
These findings suggest that modifications in the piperidine structure can enhance anticancer activity .
Antiviral Screening
In antiviral studies against HIV strains, compounds similar to this compound were screened for their efficacy. The results showed varying degrees of antiviral potency with selectivity indices indicating potential therapeutic windows:
Compound | EC (nM) | CC (µM) | SI (CC/EC) |
---|---|---|---|
Compound A | 10 | 100 | 10 |
Compound B | 20 | 200 | 10 |
These data highlight the importance of structure-activity relationships in developing effective antiviral agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,2-Dimethyl-piperidin-4-ol, and how can reaction progress be monitored effectively?
- Methodological Answer : Synthesis of piperidin-4-ol derivatives typically involves stepwise alkylation or reductive amination. For example, analogous compounds like 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol were synthesized using sodium hydroxide and di-tertiary butyl dicarbonate in methanol, with reaction progress monitored via HPLC to ensure >95% conversion . Temperature control (20–35°C) and stoichiometric adjustments are critical for optimizing yield and purity. Post-synthesis purification can employ column chromatography or recrystallization.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>94% as seen in similar syntheses) and resolve enantiomers if chiral centers exist .
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX software for refinement, leveraging its robustness in small-molecule crystallography .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous piperidine derivatives (e.g., Piperidin-4-one), which mandate:
- Use of personal protective equipment (PPE): gloves, lab coats, and eye protection.
- Adequate ventilation or fume hoods to mitigate inhalation risks.
- Proper disposal protocols for hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments of this compound derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis refined using SHELX, which is widely validated for small-molecule structures .
- Computational Modeling : Apply Density Functional Theory (DFT) to predict NMR chemical shifts or optical rotations, cross-validating with experimental data.
- Dynamic NMR (DNMR) : Study ring inversion dynamics in solution to infer substituent effects on conformational stability.
Q. What computational approaches are suitable for studying the conformational dynamics of this compound in solution?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvent-solute interactions (e.g., in water or methanol) to analyze chair-chair interconversion rates.
- Quantum Mechanical Calculations : Use Gaussian or ORCA software to compute energy barriers for ring puckering, comparing results with experimental H NMR coupling constants .
- Solvent Modeling : Incorporate polarizable continuum models (PCM) to assess solvent effects on stability.
Q. How can reaction conditions be optimized for the stereoselective synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary catalysts (e.g., chiral Lewis acids), solvents (polar vs. nonpolar), and temperatures to identify optimal enantiomeric excess (ee).
- Kinetic vs. Thermodynamic Control : Monitor intermediates via HPLC or LC-MS to determine whether product formation is kinetically or thermodynamically driven .
- In Situ Spectroscopy : Use IR or Raman spectroscopy to track reaction pathways in real time.
Properties
IUPAC Name |
1,2-dimethylpiperidin-4-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-5-7(9)3-4-8(6)2/h6-7,9H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECORNNOSYQMOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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